tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate: is a synthetic organic compound with the molecular formula C15H25NO3 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above. This includes scaling up the reactions, optimizing reaction conditions (e.g., temperature, pressure, solvent), and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the tert-butyl ester group. For example, nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its spirocyclic structure can impart unique biological properties to the molecules derived from it.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its structural features can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound for its target. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Comparison:
- Structural Differences: The similar compounds listed above differ in the position and nature of the functional groups attached to the spirocyclic core. For example, tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate has a ketone group at a different position compared to tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate.
- Unique Features: this compound is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of specialized molecules for various applications.
Properties
IUPAC Name |
tert-butyl 11-oxo-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUDZACUOJXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781844-06-1 |
Source
|
Record name | tert-butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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